molecular formula C9H9BrINO B8371875 3-Bromo-2-(cyclopropylmethoxy)-5-iodopyridine

3-Bromo-2-(cyclopropylmethoxy)-5-iodopyridine

Cat. No.: B8371875
M. Wt: 353.98 g/mol
InChI Key: HLLJMSZQNFXTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(cyclopropylmethoxy)-5-iodopyridine is a useful research compound. Its molecular formula is C9H9BrINO and its molecular weight is 353.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)-5-iodopyridine

InChI

InChI=1S/C9H9BrINO/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

HLLJMSZQNFXTFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% in mineral oil, 4.32 g) in THF (300 mL) was added cyclopropylmethanol (5.83 g) at 0° C. and the mixture was stirred for 30 min at 0° C. A solution of 3-bromo-2-fluoro-5-iodopyridine (16.3 g) in THF (50 mL) was added to the suspension at 0° C. The suspension was allowed to warm to r.t. and stirred for 18 h. The suspension was poured into ice water and then extracted with EA (200 mL×3). The combined organic layers were washed with brine and dried over Na2SO4. After filtration and evaporation of the solvent, the residue was purified by SGC (eluent: PE) to give the subtitle compound. MS ESI+: m/z=354 [M+H]+.
Name
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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